A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly-Gly-OSu
A Technical Guide to the Chemical Properties and Applications of Fmoc-Gly-Gly-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-OSu, or (9H-Fluoren-9-yl)methyl (2-((2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)amino)-2-oxoethyl)carbamate, is a pivotal dipeptide derivative extensively utilized in the fields of peptide synthesis and bioconjugation. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an N-hydroxysuccinimide (NHS) ester, makes it a valuable reagent for the controlled assembly of peptides and the construction of complex biomolecules, particularly in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of Fmoc-Gly-Gly-OSu.
Chemical Properties
A comprehensive understanding of the chemical properties of Fmoc-Gly-Gly-OSu is essential for its effective application in research and development. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 451.43 g/mol | [1] |
| Chemical Formula | C23H21N3O7 | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Melting Point | Data not available for Fmoc-Gly-Gly-OSu. For the related compound Fmoc-Gly-OSu, the melting point is 173-175 °C. | |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous solutions. | |
| Storage Conditions | Should be stored at room temperature in a dry environment. For specific long-term storage recommendations, refer to the Certificate of Analysis provided by the supplier. | [3] |
Stability and Reactivity:
The Fmoc group is stable under acidic conditions but is readily cleaved by mild bases, typically a solution of piperidine in DMF. This base-lability is the cornerstone of its use in solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic attack by primary amines to form stable amide bonds. This reactivity is harnessed for coupling the dipeptide to other molecules.
Synthesis of Fmoc-Gly-Gly-OSu
The synthesis of Fmoc-Gly-Gly-OSu is typically a two-step process, starting from the commercially available dipeptide Glycylglycine.
Logical Workflow for the Synthesis of Fmoc-Gly-Gly-OSu
Caption: Synthesis of Fmoc-Gly-Gly-OSu.
Experimental Protocols
Step 1: Synthesis of Fmoc-Gly-Gly-OH
A detailed protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, has been described in the literature.[4] This procedure involves the reaction of glycylglycine with Fmoc-OSu in the presence of a base.
-
Materials:
-
Glycylglycine
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium Bicarbonate (NaHCO3)
-
Acetone
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve Glycylglycine in an aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise to the Glycylglycine solution with stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product, Fmoc-Gly-Gly-OH, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Step 2: Synthesis of Fmoc-Gly-Gly-OSu from Fmoc-Gly-Gly-OH
The conversion of the carboxylic acid to the N-hydroxysuccinimide ester is a standard procedure in peptide chemistry.
-
Materials:
-
Fmoc-Gly-Gly-OH
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve Fmoc-Gly-Gly-OH and NHS (1 equivalent) in anhydrous THF and cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous THF dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent under reduced pressure to obtain the crude Fmoc-Gly-Gly-OSu.
-
The product can be further purified by recrystallization or chromatography if necessary.
-
Applications in Peptide Synthesis and Bioconjugation
Fmoc-Gly-Gly-OSu is a versatile building block with significant applications in both solid-phase peptide synthesis and the construction of bioconjugates, most notably Antibody-Drug Conjugates (ADCs).
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Gly-Gly-OSu can be utilized to introduce a dipeptide unit in a single coupling step, which can be more efficient than the sequential addition of two glycine residues.
Caption: A single cycle of SPPS.
-
Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine group.
-
Coupling Solution Preparation: Dissolve Fmoc-Gly-Gly-OSu (typically 2-5 equivalents relative to the resin loading) in a suitable solvent like DMF. An activating agent is generally not required due to the inherent reactivity of the NHS ester.
-
Coupling Reaction: Add the Fmoc-Gly-Gly-OSu solution to the resin and agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.
Antibody-Drug Conjugate (ADC) Linker Synthesis
Fmoc-Gly-Gly-OSu serves as a valuable component in the construction of cleavable linkers for ADCs. The Gly-Gly dipeptide sequence can be part of a larger peptide linker that is susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.
Caption: ADC Linker Synthesis Workflow.
-
Peptide Linker Assembly: The peptide portion of the linker (e.g., Val-Cit) is synthesized on a solid support using standard Fmoc-SPPS.
-
Incorporation of Fmoc-Gly-Gly-OSu: The deprotected N-terminus of the resin-bound peptide is reacted with Fmoc-Gly-Gly-OSu to extend the linker.
-
Attachment of Self-Immolative Spacer and Drug: A self-immolative spacer (e.g., p-aminobenzyl alcohol, PAB) is coupled, followed by the attachment of the cytotoxic drug.
-
Cleavage from Resin: The complete linker-drug conjugate is cleaved from the solid support.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the Gly-Gly moiety.
-
Activation and Conjugation to Antibody: The free amine of the linker-drug conjugate is then activated (e.g., by conversion to an NHS ester) and subsequently conjugated to the lysine residues of a monoclonal antibody.
Conclusion
Fmoc-Gly-Gly-OSu is a highly valuable and versatile reagent for chemists and biochemists working in peptide synthesis and drug development. Its well-defined chemical properties, coupled with its reactivity, make it an essential tool for the precise construction of peptides and the sophisticated design of ADC linkers. A thorough understanding of its synthesis and application protocols is crucial for leveraging its full potential in the creation of novel therapeutics and research tools.
